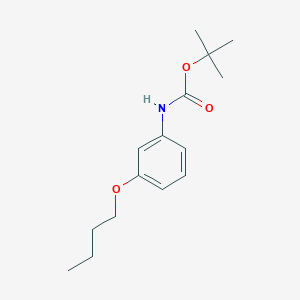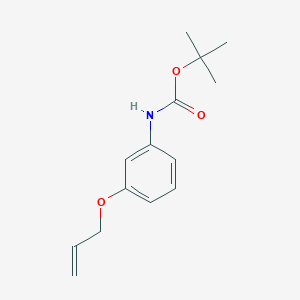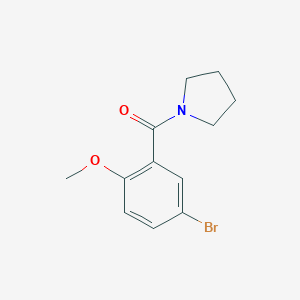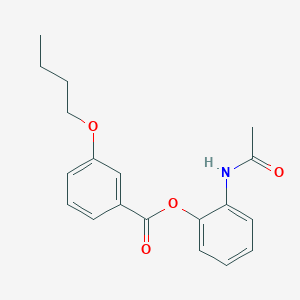![molecular formula C19H20N2O4 B250470 Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate, also known as MIACB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and biotechnology. MIACB is a complex organic compound that is synthesized using a multi-step process, and its unique structure allows it to interact with biological systems in a specific way, making it an important tool for researchers in understanding various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is complex and involves several pathways. Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to exhibit significant biochemical and physiological effects, including the inhibition of enzyme activity and changes in gene expression. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying enzyme kinetics and structure-function relationships. However, one limitation of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for the study of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate, including the development of new cancer therapies based on its antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate and its potential applications in other areas of scientific research, such as biochemistry and biotechnology.
Métodos De Síntesis
The synthesis of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate involves several steps, including the reaction of aniline with isopropyl chloroformate to form N-isopropyl carbamate, which is then reacted with p-nitrobenzoyl chloride to form N-(p-nitrobenzoyl)-N'-isopropyl carbamide. This intermediate compound is then reacted with methyl 4-aminobenzoate to form Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been extensively studied for its potential applications in various areas of scientific research, including medicine, biochemistry, and biotechnology. Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and structure-function relationships.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl 4-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)20-18(23)15-5-4-6-16(11-15)21-17(22)13-7-9-14(10-8-13)19(24)25-3/h4-12H,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
SDJKRSFPWRGUOZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)


![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)


![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)